molecular formula C7H10F3N3 B1526778 3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole CAS No. 1249765-50-1

3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

Cat. No.: B1526778
CAS No.: 1249765-50-1
M. Wt: 193.17 g/mol
InChI Key: DHFTXTWMVFUNGP-UHFFFAOYSA-N
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Description

3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is a specialized chemical scaffold designed for research and development, particularly in medicinal and agricultural chemistry. This compound integrates two key structural features: a 1,2,4-triazole heterocycle and a trifluoroethyl substituent. The 1,2,4-triazole ring is a privileged structure in drug discovery due to its ability to engage in multiple hydrogen bonds and dipole-dipole interactions with biological targets, which can improve binding affinity and physicochemical properties . This moiety is found in a range of approved therapeutic agents and agrochemicals, underscoring its broad utility . The incorporation of the strongly electron-withdrawing and lipophilic trifluoroethyl group (-CH2CF3) is a strategic modification known to enhance metabolic stability, influence the molecule's electron distribution, and increase membrane permeability, making it a valuable tool in the optimization of lead compounds . In research contexts, derivatives of 1,2,4-triazole are extensively investigated for their diverse biological activities. This compound serves as a key intermediate for constructing novel molecules with potential antifungal properties, as many triazole-based inhibitors function by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical component in ergosterol biosynthesis . Furthermore, the structural framework of this triazole derivative makes it a candidate for development in other therapeutic areas, including anticancer research, where similar triazole-containing compounds have demonstrated activity against various cancer cell lines . Its value to researchers lies in its versatility as a building block for generating compound libraries via further synthetic modification, enabling structure-activity relationship (SAR) studies to explore new chemical space for agrochemical and pharmaceutical applications.

Properties

IUPAC Name

3-propan-2-yl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-4(2)6-11-5(12-13-6)3-7(8,9)10/h4H,3H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFTXTWMVFUNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Method

Step Reaction Description Conditions Outcome
1 Reaction of a cyano-containing precursor with acetyl chloride 10-40 °C Conversion of cyano group to imino intermediate
2 Amidation of imino intermediate with formyl chloride-containing compound 0-60 °C Formation of amidrazone intermediate
3 Oxidative ring-closure with alkyl hydrazine (e.g., isopropyl hydrazine) 0-60 °C Cyclization to 1-alkyl-3,5-substituted 1,2,4-triazole
4 Hydrolysis of ester groups (if present) to carboxyl 25-80 °C Final triazole compound with desired substituents

This method avoids metal catalysts, operates under mild conditions, and offers good selectivity, minimizing side reactions such as over-alkylation or formation of byproducts.

Alternative Synthetic Routes and Considerations

  • Direct Alkylation : Alkylation of preformed 3,5-disubstituted 1,2,4-triazoles with alkyl halides can introduce the isopropyl or trifluoroethyl groups. However, this method risks multiple alkylations at undesired positions, complicating purification.

  • Use of Hydrazine Derivatives : Employing hydrazine derivatives bearing the isopropyl or trifluoroethyl groups can facilitate selective incorporation during ring closure, improving regioselectivity.

  • Oxidative Cyclization : Oxidants such as iodine or other mild oxidizing agents can promote ring closure from amidrazone intermediates under controlled temperatures, enhancing yield and purity.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 0–60 °C for amidation and cyclization Mild temperatures prevent decomposition
Solvent Polar aprotic solvents (e.g., dichloromethane, acetonitrile) Facilitate reaction and solubility
Oxidant Mild oxidants (e.g., I2) Promote ring closure without harsh conditions
Reaction Time Several hours Optimized based on intermediate monitoring

These conditions balance reaction efficiency with selectivity and safety, suitable for scale-up.

Summary Table of Preparation Method Features

Feature Description
Raw Materials Cyano-containing compounds, acetyl chloride, formyl chloride derivatives, alkyl hydrazines
Key Steps Imine formation, amidation, oxidative ring closure, hydrolysis
Advantages Mild conditions, no metal residues, selective, broad substrate scope
Challenges Control of regioselectivity, avoidance of side alkylation
Applications Synthesis of bioactive 1,2,4-triazole derivatives for pharmaceuticals

Chemical Reactions Analysis

3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the triazole ring, leading to the formation of new compounds with added functional groups.

Scientific Research Applications

3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and cellular components.

Comparison with Similar Compounds

Trifluoroethyl-Substituted Triazoles

  • Entry 11 in : 2-[5-(2-Hydroxyphenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]-5-(trifluoromethyl)phenol exhibits antioxidant activity, activating NRF2 pathways (HO-1, NQO1) in cerebral ischemic injury models at doses <1,000 mg/kg .
  • Patent Compound in : 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfinyl)phenyl]-5-amino-3-(trifluoromethyl)-1H-1,2,4-triazole demonstrates pesticidal activity, highlighting the role of trifluoroethyl groups in agrochemical applications .

Halogenated Aryl-Substituted Triazoles

  • Compound 9c in : A bromophenyl-thiazole-triazole hybrid shows enhanced binding in molecular docking studies, suggesting halogen substituents improve target engagement .

Alkyl/Aryl Hybrid Triazoles

  • 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole () : Allyl and thioether groups confer catalytic and luminescent properties, diverging from the biological focus of the target compound .

Biological Activity

3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique trifluoroethyl and isopropyl substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential, antimicrobial properties, and other relevant biological effects.

  • Chemical Formula : C7H10F3N3
  • CAS Number : 1249765-50-1
  • Molecular Weight : 201.17 g/mol
  • Structure : The compound features a triazole ring that is known for its ability to interact with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives, including 3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.

Case Studies:

  • In vitro Studies :
    • A study demonstrated that triazole derivatives exhibited significant cytotoxicity against colorectal cancer cell lines (HT-29) with IC50 values in the micromolar range. This suggests that modifications to the triazole scaffold can enhance anticancer activity .
    • Another investigation revealed that triazole compounds could induce apoptosis through the activation of caspases and increased reactive oxygen species (ROS) levels in cancer cells .
  • Mechanistic Insights :
    • The presence of the triazole moiety allows for effective interaction with tubulin and other cellular targets, potentially disrupting microtubule dynamics and leading to cell cycle arrest .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The structure of 3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole contributes to its efficacy against various microbial strains.

Research Findings :

  • A study on related triazole compounds indicated that they exhibited activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is significantly influenced by their structural characteristics. Key factors include:

  • Substituent Effects : The introduction of trifluoroethyl and isopropyl groups enhances lipophilicity and may improve membrane permeability.
  • Triazole Ring Dynamics : The ability of the triazole ring to form hydrogen bonds and chelate metal ions can enhance interaction with biological macromolecules.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesMechanism of Action
AnticancerHT-29 (Colorectal Cancer)IC50 ~ 5 µMInduction of apoptosis; tubulin interaction
AntimicrobialE. coliMIC 31.25 - 62.5 μg/mLDisruption of microbial cell function

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole and its derivatives?

  • Methodology :

  • Multi-step synthesis : Start with commercially available precursors like substituted pyrazoles or thiazoles. For example, react 3-methyl-5-(trifluoromethyl)-1H-pyrazole with thiazole derivatives under controlled conditions to form intermediates, followed by cyclization .
  • Solvent-based reactions : Use absolute alcohols (e.g., propanol, butanol) with dry HCl gas as catalysts. This method is effective for introducing trifluoroethyl groups via nucleophilic substitution .
  • Characterization : Validate purity via elemental analysis (C, H, N) and structural confirmation using IR (C-F stretches at ~1100–1250 cm⁻¹) and NMR (¹H/¹³C for trifluoroethyl proton splitting and triazole ring protons) .

Q. How are solubility and stability profiles determined for this compound?

  • Methodology :

  • Solubility testing : Perform gravimetric analysis in polar (water, ethanol) and non-polar solvents (chloroform, DMSO). Triazole derivatives are typically soluble in organic solvents (e.g., DMF, THF) but poorly soluble in water .
  • Stability assays : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC or TLC .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for trifluoroethyl groups (δ ~3.5–4.5 ppm for CH₂CF₃) and triazole ring protons (δ ~7.5–8.5 ppm) .
  • IR spectroscopy : Identify C-F (1200–1100 cm⁻¹) and triazole ring (C=N stretches at ~1500–1600 cm⁻¹) vibrations .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Methodology :

  • Catalyst screening : Compare traditional HCl gas with trifluoroacetic acid (TFA), which acts as both solvent and catalyst, enhancing cyclization efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 1–2h) and improve yields by 15–20% using controlled microwave irradiation (80–100°C) .
  • Workup optimization : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification, ensuring >95% purity .

Q. How can contradictions in spectroscopic or pharmacological data be resolved?

  • Methodology :

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
  • DSC/TGA analysis : Resolve polymorphic ambiguities by analyzing thermal behavior (melting points, decomposition profiles) .
  • Biological assays : Replicate enzyme inhibition or cytotoxicity studies using standardized protocols (e.g., IC₅₀ determination via MTT assay) to validate activity discrepancies .

Q. What computational strategies are used to predict pharmacological activity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., CYP450 or kinase domains). Analyze binding poses of trifluoroethyl groups in hydrophobic pockets .
  • QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data .
  • ADMET prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. How are derivatives designed to enhance selective biological activity?

  • Methodology :

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at position 5 to improve metabolic stability .
  • Salt formation : Synthesize sodium/potassium salts of thioacetate derivatives to enhance water solubility and bioavailability .
  • Hybrid analogs : Conjugate with benzimidazole or thiadiazole moieties to target dual enzymatic pathways (e.g., antifungal + anti-inflammatory) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.